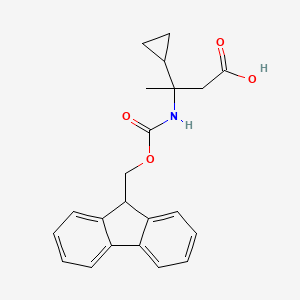
3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid” is a chemical compound with the CAS Number: 1343275-93-3 . It has a molecular weight of 351.4 .
Molecular Structure Analysis
The InChI code for this compound is1S/C21H21NO4/c23-20(24)11-12-22(14-9-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) . This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is stored at room temperature . The physical form of this compound is a powder .Aplicaciones Científicas De Investigación
Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is part of the chemical structure of interest, is widely used to protect hydroxy-groups during the synthesis of peptides. This protection is crucial as it allows for the selective deprotection and coupling of amino acids in the formation of peptides. The Fmoc group can be conveniently removed under mild base conditions, offering a significant advantage in synthesizing complex peptides without affecting other sensitive functional groups. This application highlights the Fmoc group's utility in the stepwise construction of peptides, an essential aspect of developing therapeutic peptides and studying protein functions (Gioeli & Chattopadhyaya, 1982).
Synthesis of Protected Amino Acid Esters
Research has also focused on the synthesis of orthogonally protected amino acid esters, utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protected esters are crucial intermediates in synthesizing non-proteinogenic amino acids and peptides, offering flexibility in the protection and deprotection strategies that are fundamental to peptide chemistry. The development of synthetic strategies for these molecules underscores the importance of the Fmoc group in expanding the toolbox for peptide and protein engineering, which has implications for drug development and the study of biological systems (Temperini et al., 2020).
Novel Compound Synthesis
The versatility of the Fmoc group extends beyond peptide synthesis to the development of novel compounds with potential applications in medicinal chemistry. For example, cyclopropane derivatives have been explored for their biological activities, with the synthesis of such compounds often involving intermediates protected by the Fmoc group. This research avenue highlights the role of the Fmoc group in facilitating the synthesis of compounds with potential therapeutic applications, demonstrating its broader impact on chemical synthesis and drug discovery (Bouzard et al., 1992).
Safety and Hazards
Propiedades
IUPAC Name |
3-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(12-20(24)25,14-10-11-14)23-21(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOGFGUVNYDWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea](/img/structure/B2611958.png)
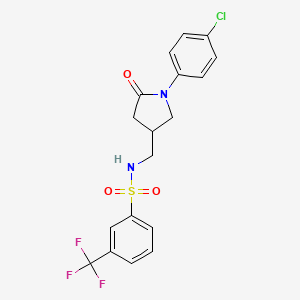
![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-2-carboxamide](/img/structure/B2611960.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2611961.png)
![N-(2,5-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2611962.png)
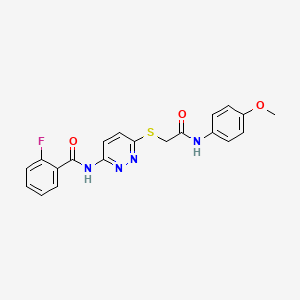
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide](/img/structure/B2611966.png)


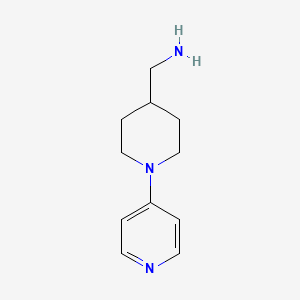
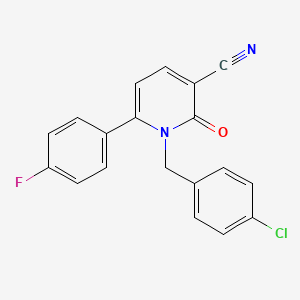
![N-[2-(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyethyl]prop-2-enamide](/img/structure/B2611973.png)
![1-[(Ethanesulfonyl)methyl]-4-nitrobenzene](/img/structure/B2611974.png)
